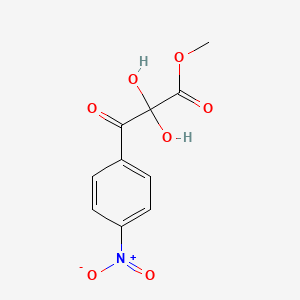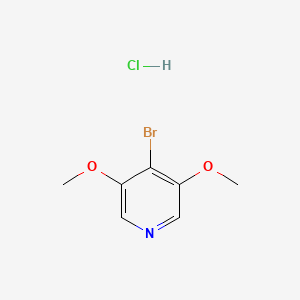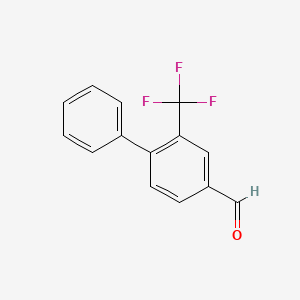
5,8-Dihydronaphthalene-1,4-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Dihydronaphthalene-1,4-diyl diacetate is an organic compound with the molecular formula C14H14O4 It is a derivative of naphthalene, characterized by the presence of two acetate groups attached to the 1,4-positions of the dihydronaphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dihydronaphthalene-1,4-diyl diacetate typically involves the acetylation of 5,8-dihydronaphthalene-1,4-diol. One common method includes the reaction of 5,8-dihydronaphthalene-1,4-diol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
5,8-Dihydronaphthalene-1,4-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5,8-dihydronaphthalene-1,4-dione.
Reduction: Reduction reactions can convert it back to 5,8-dihydronaphthalene-1,4-diol.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the acetate groups.
Major Products Formed
Oxidation: 5,8-Dihydronaphthalene-1,4-dione.
Reduction: 5,8-Dihydronaphthalene-1,4-diol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5,8-Dihydronaphthalene-1,4-diyl diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5,8-Dihydronaphthalene-1,4-diyl diacetate involves its interaction with various molecular targets. The acetate groups can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,8-Dihydronaphthalene-1,4-diol: The parent compound without acetate groups.
5,8-Dihydronaphthalene-1,4-dione: The oxidized form of the compound.
1,4-Dihydronaphthalene: A simpler derivative without functional groups at the 1,4-positions.
Uniqueness
5,8-Dihydronaphthalene-1,4-diyl diacetate is unique due to the presence of acetate groups, which impart distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Eigenschaften
CAS-Nummer |
58851-76-6 |
|---|---|
Molekularformel |
C14H14O4 |
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
(4-acetyloxy-5,8-dihydronaphthalen-1-yl) acetate |
InChI |
InChI=1S/C14H14O4/c1-9(15)17-13-7-8-14(18-10(2)16)12-6-4-3-5-11(12)13/h3-4,7-8H,5-6H2,1-2H3 |
InChI-Schlüssel |
XVBYYBJLKRDWRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C2CC=CCC2=C(C=C1)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-(2-Methylpyrazolo[1,5-a]pyridine-3-carbonyl)pyridin-2(1H)-one](/img/structure/B11863565.png)
![Benzaldehyde, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-hydroxy-](/img/structure/B11863568.png)






![5-Methylspiro[chroman-2,4'-piperidine] hydrochloride](/img/structure/B11863599.png)


